MAO-B Inhibitory Potency: C7-Substitution Far Outperforms 6-Hydroxy Scaffold
In a direct head-to-head SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives, substitution at the C7 position was found to produce highly potent MAO-B inhibitors, with the most active compound (7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) exhibiting an IC50 of 2.9 nM [1]. In stark contrast, the 6-hydroxy substituted scaffold (the target compound) displayed significantly lower inhibitory activity, underscoring that the 6-position hydroxyl group is not optimal for MAO-B inhibition [1].
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | Significantly reduced potency (exact IC50 not reported, but noted as less potent than C7-substituted analogs) |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (IC50 = 2.9 nM) |
| Quantified Difference | The study concluded that C7 substitution leads to "significantly more potent inhibition compared to substitution on C6" |
| Conditions | Recombinant human MAO-B enzyme assay |
Why This Matters
This evidence directly informs selection: for MAO-B targeted projects, this compound is an inappropriate choice and C7-substituted analogs are required, preventing costly research failures.
- [1] Meiring, L., Petzer, J. P., & Petzer, A. (2013). Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(20), 5498-5502. doi:10.1016/j.bmcl.2013.08.071 View Source
